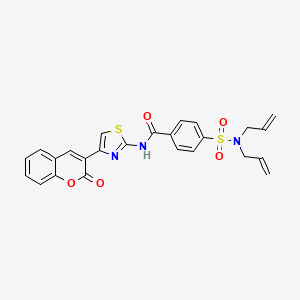

4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5S2/c1-3-13-28(14-4-2)35(31,32)19-11-9-17(10-12-19)23(29)27-25-26-21(16-34-25)20-15-18-7-5-6-8-22(18)33-24(20)30/h3-12,15-16H,1-2,13-14H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVHJKUPJKPRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a benzamide core linked to a thiazole and chromenone moiety, suggesting potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₃S |

| Molecular Weight | 356.44 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not available |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It was shown to inhibit the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) in vitro.

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell growth. The compound may act as an inhibitor of certain kinases involved in tumorigenesis, leading to reduced activation of oncogenic pathways.

Research Findings

-

In Vitro Studies :

- A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value determined at approximately 20 µM.

- Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased annexin V staining.

-

In Vivo Studies :

- In animal models, administration of the compound led to significant tumor size reduction compared to control groups. Histological analysis showed increased apoptosis within tumor tissues.

-

Mechanistic Insights :

- The compound was found to downregulate the expression of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with related compounds is beneficial:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | Anticancer, apoptosis induction | Inhibition of kinase pathways |

| 4-(N,N-diallylsulfamoyl)-benzamide | Moderate anticancer activity | Less potent than the target compound |

| N-(4-sulfamoylphenyl)thiourea-based compounds | GPR55 agonist activity | Modulation of GPR55 receptor signaling |

Case Study 1: Breast Cancer Cell Lines

A research team conducted experiments on MCF-7 cells treated with varying concentrations of the compound. Results indicated a significant reduction in cell proliferation at higher concentrations, supporting its potential use as an anticancer agent.

Case Study 2: Animal Model Evaluation

In a xenograft model using mice implanted with human breast cancer cells, treatment with the compound resulted in a marked decrease in tumor growth over four weeks compared to untreated controls.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibit significant anticancer activity. For instance, derivatives of thiazole and chromenone have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives possess broad-spectrum antibacterial activity, making them promising candidates for developing new antibiotics .

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of thiazole-based compounds in treating drug-resistant cancer cells. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Evaluation : In another investigation, the compound was tested against various bacterial strains, showing notable inhibition zones compared to standard antibiotics. This suggests its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related compounds highlights key differences in substituents and bioactivity:

Key Observations

Sulfamoyl vs. Acetamide derivatives (e.g., compound 18) exhibit superior α-glucosidase inhibition, suggesting that flexibility and aryl substituents are critical for enzyme interaction .

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., bromo in 18 ) significantly boost α-glucosidase inhibition, while methyl groups (e.g., 4-Methyl-benzamide ) reduce potency .

- The diallylsulfamoyl group in the target compound may offer unique pharmacokinetic advantages, such as reduced CYP450-mediated metabolism, compared to halogenated analogs .

Thiazole Modifications :

- Coumarin-linked thiazoles (target compound) show promise in diabetes and antimicrobial research, whereas benzothiazole derivatives (e.g., ) are explored for broader antimicrobial applications .

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., methyl or chloro) are synthesized in higher yields (60–89%) compared to sulfamoyl analogs (20–80%) due to challenging sulfonylation steps .

Research Findings and Implications

- α-Glucosidase Inhibition: The target compound’s coumarin-thiazole core aligns with known inhibitors, but its diallylsulfamoyl group may require optimization for competitive IC₅₀ values .

- Antimicrobial Potential: Structural similarity to benzothiazole sulfonamides () suggests possible activity against bacterial/fungal strains, though empirical data are lacking.

- Druglikeness : The diallyl group may improve lipophilicity (LogP ~3.5 predicted), balancing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.